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Abstract
Ainuovirine (ANV), formerly known as KM-023 and ACC007, is a next-generation non-

nucleoside reverse transcriptase inhibitor (NNRTI) that has emerged as a significant addition to

the antiretroviral therapy (ART) landscape for the treatment of HIV-1 infection. Initially

synthesized by the South Korean company Kainos Medicine, it was further developed and

brought to market in China by Jiangsu Aidea Pharmaceutical Co., Ltd.[1][2]. Ainuovirine
exhibits potent antiviral activity against both wild-type and drug-resistant strains of HIV-1, a

favorable pharmacokinetic profile, and an improved safety and tolerability profile compared to

older NNRTIs like efavirenz[3][4]. This technical guide provides an in-depth overview of the

discovery, development history, mechanism of action, preclinical and clinical data, and key

experimental methodologies related to Ainuovirine.

Introduction: The Evolution of NNRTIs and the
Emergence of Ainuovirine
Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a cornerstone of combination

antiretroviral therapy (cART) for HIV-1. They function by allosterically binding to a hydrophobic

pocket in the p66 subunit of the reverse transcriptase enzyme, inducing a conformational

change that inhibits its DNA polymerase activity[5]. While first-generation NNRTIs like efavirenz

have been effective, their utility can be limited by central nervous system side effects and the
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emergence of drug resistance. This created a need for next-generation NNRTIs with improved

safety profiles and enhanced activity against resistant viral strains.

Ainuovirine was developed to address these challenges. Its discovery and development

represent a successful international collaboration, originating with Kainos Medicine in South

Korea and culminating in its approval and widespread use in China under the stewardship of

Jiangsu Aidea Pharmaceutical.

Discovery and Development Timeline
The development of Ainuovirine has progressed through a series of key milestones, from its

initial synthesis to its approval as a new therapeutic agent.

Discovery (as KM-023): Developed by Kainos Medicine in South Korea as a novel NNRTI

candidate.

Fast-Track Designation: In 2016, the Chinese Food and Drug Administration (CFDA)

designated KM-023 for fast-track review.

Clinical Trial Approval in China (as ACC007): In March 2017, Jiangsu Aidea Pharmaceutical

obtained clinical trial approval from the National Medical Products Administration (NMPA) of

China.

Phase I Clinical Trial Initiation: The first-in-human studies in China commenced in May 2017.

Phase III Clinical Trial Initiation: A pivotal Phase III clinical trial was initiated in November

2018.

New Drug Application (NDA) Approval in China: Ainuovirine was approved for the treatment

of HIV-1 infection in China in June 2021.

Fixed-Dose Combination Approval: A fixed-dose combination tablet containing Ainuovirine,

Lamivudine, and Tenofovir Disoproxil Fumarate was approved in China in December 2022.
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Mechanism of Action
Ainuovirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI). Its mechanism of

action involves the following key steps:

Binding to the Allosteric Site: Ainuovirine binds to a hydrophobic pocket on the p66 subunit

of the HIV-1 reverse transcriptase, which is distinct from the enzyme's active site.

Conformational Change: This binding induces a conformational change in the enzyme.

Inhibition of Polymerase Activity: The altered enzyme conformation disrupts the catalytic site,

thereby inhibiting the DNA polymerase activity of the reverse transcriptase.

Blocked Viral Replication: By preventing the conversion of the viral RNA genome into DNA,

Ainuovirine effectively halts the HIV-1 replication cycle.
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Ainuovirine (ACC007) has demonstrated potent antiviral activity against a range of HIV-1

strains, including those with common NNRTI resistance mutations. The 50% effective

concentrations (EC50) were determined using a p24 antigen-based ELISA method.

HIV-1 Strain EC50 (nM) Description

Wild-Type

IIIB 3.03
Laboratory-adapted T-cell

tropic strain

A17 1570

4755-5 10.37

NNRTI-Resistant Mutants

K103N 19.33
Common NNRTI resistance

mutation

V106M 252.59

Other Strains

7322-5 13.91

8233-4 10.02

WAN 12.19

Synergy with Other Antiretrovirals
In vitro studies have shown that the combination of Ainuovirine with the nucleoside reverse

transcriptase inhibitors (NRTIs) lamivudine (3TC) and tenofovir disoproxil fumarate (TDF)

results in synergistic antiviral activity against all tested HIV-1 strains. The three-drug

combination showed moderate synergism against HIV-1A17, HIV-14755-5, HIV-1K103N, and

HIV-1V106M, with combination index values ranging from 0.71 to 0.87. For other HIV-1 strains,

the synergism was even more pronounced, with combination index values from 0.35 to 0.67.

Experimental Protocol: In Vitro Antiviral Activity Assay
(p24 Antigen ELISA)
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The antiviral activity of Ainuovirine was assessed by measuring the inhibition of HIV-1 p24

antigen production in infected cells.

Cell Culture: A suitable host cell line (e.g., MT-4 cells) is cultured under standard conditions.

Compound Preparation: Ainuovirine is serially diluted to various concentrations.

Infection: Cells are infected with a known titer of the respective HIV-1 strain in the presence

of the diluted Ainuovirine.

Incubation: The infected cells are incubated for a period that allows for viral replication

(typically 4-5 days).

Supernatant Collection: After incubation, the cell culture supernatant is collected.

p24 ELISA: The concentration of p24 antigen in the supernatant is quantified using a

commercially available ELISA kit.

Data Analysis: The percentage of inhibition of p24 production at each drug concentration is

calculated relative to a virus control (no drug). The EC50 value is then determined by plotting

the percentage of inhibition against the drug concentration and fitting the data to a dose-

response curve.
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Clinical Development
Ainuovirine has undergone a comprehensive clinical development program to establish its

safety, pharmacokinetics, and efficacy.

Phase I Clinical Trials
Phase I studies were conducted in healthy volunteers to assess the safety, tolerability, and

pharmacokinetic profile of Ainuovirine. A single-center, open-label, single-dose escalation

study was conducted in healthy Chinese adults with doses of 75 mg, 150 mg, and 300 mg.

Another study in healthy South Korean male volunteers involved single and multiple doses of
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75, 150, 300, or 600 mg. These studies demonstrated that Ainuovirine was well-tolerated and

exhibited a dose-dependent, non-linear pharmacokinetic profile, supporting a once-daily dosing

regimen.

Table 1: Summary of Single-Dose Pharmacokinetic Parameters of Ainuovirine in Healthy

Chinese Adults

Parameter 75 mg (n=10) 150 mg (n=10) 300 mg (n=10)

Cmax (ng/mL) 440.2 834.5 1245.4

Tmax (hr) 3.0 3.0 3.0

AUC0-t (ng·h/mL) 11142.4 19864.1 33705.6

T1/2z (hr) 20.7 25.9 31.2

Data are presented as median or mean values as reported in the source.

Phase II Clinical Trials
Following the promising results from Phase I, Phase II trials were conducted to further evaluate

the efficacy and safety of Ainuovirine in HIV-1 infected patients. These studies helped to

determine the optimal dose for the pivotal Phase III trials.

Phase III Clinical Trials
A large-scale, randomized, double-blind, non-inferiority Phase III trial (ChiCTR1800019041)

was conducted across seven sites in China to compare the efficacy and safety of Ainuovirine
with efavirenz in treatment-naïve HIV-1 positive adults. A total of 630 participants were

randomized to receive either Ainuovirine (150 mg daily) or efavirenz (600 mg daily), both in

combination with lamivudine and tenofovir disoproxil fumarate.

Key Findings from the Phase III Trial at 48 Weeks:

Efficacy: The proportion of patients with HIV-1 RNA <50 copies/mL was 87.0% in the

Ainuovirine group and 91.7% in the efavirenz group, establishing the non-inferiority of

Ainuovirine to efavirenz.
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Safety: The incidence of NNRTI treatment-related adverse events was significantly lower in

the Ainuovirine group (67.6%) compared to the efavirenz group (91.4%). Notably, there

were lower incidences of dizziness and dyslipidemia in the Ainuovirine arm.

Table 2: Key Efficacy and Safety Outcomes of the Phase III Trial (48 Weeks)

Outcome
Ainuovirine + 3TC/TDF
(n=315)

Efavirenz + 3TC/TDF
(n=314)

HIV-1 RNA <50 copies/mL 87.0% 91.7%

NNRTI-Related Adverse

Events
67.6% 91.4%

Dizziness 10.5% 51.0%

Dyslipidemia 22.2% 34.4%

Conclusion
Ainuovirine represents a significant advancement in the field of NNRTI-based antiretroviral

therapy. Its discovery and development journey, from its origins in South Korea to its successful

clinical validation and launch in China, underscores the potential of international collaboration

in pharmaceutical innovation. With its potent antiviral activity against both wild-type and

resistant HIV-1 strains, favorable pharmacokinetic profile, and improved safety and tolerability

compared to older agents, Ainuovirine offers a valuable therapeutic option for the

management of HIV-1 infection. Ongoing research and real-world data will continue to further

elucidate its role in the long-term management of individuals living with HIV.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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